molecular formula C13H9Cl5N2OS B11982719 N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

Katalognummer: B11982719
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: MXVJPHDATDWCPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE is a complex organic compound known for its unique chemical structure and properties. It is part of a broader class of thiophene derivatives, which are widely studied for their applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE typically involves the reaction of thiophene-2-carboxylic acid with a series of chlorinated amines under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H9Cl5N2OS

Molekulargewicht

418.5 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H9Cl5N2OS/c14-7-3-1-4-8(10(7)15)19-12(13(16,17)18)20-11(21)9-5-2-6-22-9/h1-6,12,19H,(H,20,21)

InChI-Schlüssel

MXVJPHDATDWCPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.